molecular formula C10H10Br2O2 B15239290 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B15239290
M. Wt: 321.99 g/mol
InChI Key: MXKAUTQMCIAZOW-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of bromine atoms and a hydroxy group attached to a phenyl ring, along with a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through the bromination of 4-hydroxypropiophenone. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The reaction conditions include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl derivative.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 1-(3,5-dibromo-4-oxophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-methylpropan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific combination of bromine atoms, hydroxy group, and methylpropanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-(3,5-dibromo-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10Br2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3

InChI Key

MXKAUTQMCIAZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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